2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
Brand Name:
Vulcanchem
CAS No.:
19819-15-9
VCID:
VC0187477
InChI:
InChI=1S/C11H12N2OS/c1-6-12-10(14)9-7-4-2-3-5-8(7)15-11(9)13-6/h2-5H2,1H3,(H,12,13,14)
SMILES:
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
Molecular Formula:
C11H12N2OS
Molecular Weight:
220.29 g/mol
2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
CAS No.: 19819-15-9
Main Products
VCID: VC0187477
Molecular Formula: C11H12N2OS
Molecular Weight: 220.29 g/mol
CAS No. | 19819-15-9 |
---|---|
Product Name | 2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol |
Molecular Formula | C11H12N2OS |
Molecular Weight | 220.29 g/mol |
IUPAC Name | 2-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C11H12N2OS/c1-6-12-10(14)9-7-4-2-3-5-8(7)15-11(9)13-6/h2-5H2,1H3,(H,12,13,14) |
Standard InChIKey | ULEHMWWQIZHLHN-UHFFFAOYSA-N |
Isomeric SMILES | CC1=NC(=O)C2=C3CCCCC3=S=C2N1 |
SMILES | CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 |
Canonical SMILES | CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 |
PubChem Compound | 209395 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume